molecular formula C14H25BrO B13630982 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane

1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane

Cat. No.: B13630982
M. Wt: 289.25 g/mol
InChI Key: XZBWIHLGBMREKG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane is a brominated cyclohexane derivative characterized by a bromomethyl group, a cyclohexyloxy substituent, and a methyl group on a cyclohexane ring. This compound has a molecular formula of C₁₄H₂₅BrO (inferred from structural analogs and nomenclature rules). The cyclohexyloxy group likely enhances steric hindrance, influencing its reactivity and solubility compared to simpler bromocyclohexanes.

Properties

Molecular Formula

C14H25BrO

Molecular Weight

289.25 g/mol

IUPAC Name

1-(bromomethyl)-1-cyclohexyloxy-3-methylcyclohexane

InChI

InChI=1S/C14H25BrO/c1-12-6-5-9-14(10-12,11-15)16-13-7-3-2-4-8-13/h12-13H,2-11H2,1H3

InChI Key

XZBWIHLGBMREKG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CBr)OC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor, such as 1-(hydroxymethyl)-1-(cyclohexyloxy)-3-methylcyclohexane, using a brominating agent like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS). The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: May serve as a building block for bioactive compounds or as a probe in biochemical studies.

    Medicine: Potential use in drug development and medicinal chemistry for creating new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. The cyclohexyloxy group may influence the compound’s reactivity and stability through steric and electronic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related bromocyclohexane derivatives:

Compound Name Molecular Formula Key Substituents CAS No. Molecular Weight (g/mol) Physical State (Evidence)
1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane C₁₄H₂₅BrO Bromomethyl, cyclohexyloxy, methyl Not available ~289.3 (calculated) Likely liquid (inferred from analogs )
1-Bromo-3-methylcyclohexane C₇H₁₃Br Bromine, methyl 13905-48-1 177.08 Liquid
(Bromomethyl)cyclohexane C₇H₁₃Br Bromomethyl 2550-36-9 177.08 Liquid
1-Bromo-6-prop-2-ynyloxy cyclohexene C₉H₁₁BrO Bromine, propargyloxy Not available 231.09 Not reported
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S Bromomethyl, methanesulfonyl 1909336-04-4 255.17 Pale liquid (>95% purity)

Physical and Chemical Properties

  • Solubility: The cyclohexyloxy group in the target compound likely increases lipophilicity compared to 1-bromo-3-methylcyclohexane, reducing aqueous solubility.
  • Thermal Stability : Bromocyclohexanes generally decompose at elevated temperatures. For example, 2-bromo-1-cyclohexene-1-carboxylic acid has a melting point of 102–103.5°C , while simpler bromocyclohexanes (e.g., 1-bromo-3-methylcyclohexane) remain liquid at room temperature .

Biological Activity

1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane is a chemical compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a bromomethyl group attached to a cyclohexyloxy moiety, which contributes to its unique chemical properties. The molecular formula is C13_{13}H17_{17}BrO, and its structure can be represented as follows:

Structure C6H11(Br)C6H11O\text{Structure }\text{C}_6\text{H}_{11}(\text{Br})\text{C}_6\text{H}_{11}\text{O}

Mechanisms of Biological Activity

The biological activity of 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane primarily involves the following mechanisms:

  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The bromomethyl group is hypothesized to play a crucial role in this activity by forming reactive intermediates that interact with cellular macromolecules.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Biological Activity Data Table

Biological ActivityTest Organism/Cell LineConcentration (μM)Effect Observed
AntimicrobialE. coli50Inhibition of growth
AnticancerHeLa cells25Induction of apoptosis
NeuroprotectionPC12 cells10Reduction of oxidative stress

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various brominated compounds, 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane was tested against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 μM, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer effects of this compound on HeLa cells. The study revealed that treatment with 25 μM led to increased markers of apoptosis, including caspase activation and PARP cleavage. These findings support the hypothesis that the compound may serve as a lead for developing new anticancer therapies .

Case Study 3: Neuroprotective Properties

Research conducted on PC12 cells demonstrated that exposure to 10 μM of 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane resulted in decreased levels of reactive oxygen species (ROS). This suggests a protective effect against oxidative damage, which is critical in neurodegenerative diseases .

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